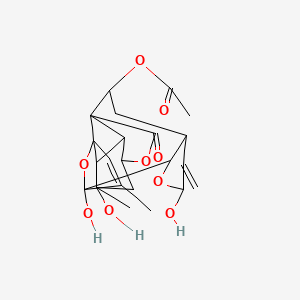
Unii-R7M3Y4C8BK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-R7M3Y4C8BK is a unique ingredient identifier (UNII) assigned to a specific chemical substance by the Food and Drug Administration (FDA). UNIIs are used to uniquely identify substances in drugs, biologics, foods, and devices based on their molecular structure and descriptive information .
Vorbereitungsmethoden
The preparation methods for Unii-R7M3Y4C8BK involve various synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions ensures the efficient production of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated equipment and standardized protocols. .
Analyse Chemischer Reaktionen
Unii-R7M3Y4C8BK undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of this compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Wissenschaftliche Forschungsanwendungen
Unii-R7M3Y4C8BK has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications in medicine. It can be used as an active ingredient in pharmaceutical formulations for the treatment of specific diseases.
Wirkmechanismus
The mechanism of action of Unii-R7M3Y4C8BK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound .
Vergleich Mit ähnlichen Verbindungen
Unii-R7M3Y4C8BK can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Didesethylflurazepam: This compound has a similar structure and is used in similar applications.
Glyceryl monocaprylate: Another compound with similar applications, but with different chemical properties and mechanisms of action.
Rasburicase: Although used in different therapeutic areas, it shares some similarities in terms of its molecular interactions and effects.
This compound stands out due to its unique molecular structure and specific applications in various fields.
Eigenschaften
Molekularformel |
C22H26O9 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[(1R,2S,4R,6R,8R,9R,13S,14S,16S,19S)-6,9,14-trihydroxy-10,14-dimethyl-5-methylidene-18-oxo-7,17,20-trioxahexacyclo[11.5.1.19,12.01,12.04,8.016,19]icos-10-en-2-yl] acetate |
InChI |
InChI=1S/C22H26O9/c1-8-6-20-15-14-12(7-19(15,4)26)29-18(25)21(14,20)13(28-10(3)23)5-11-9(2)17(24)30-16(11)22(8,27)31-20/h6,11-17,24,26-27H,2,5,7H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17-,19+,20?,21-,22-/m1/s1 |
InChI-Schlüssel |
BILSMHBWRCOPGJ-AUGSTJLKSA-N |
Isomerische SMILES |
CC1=CC23[C@H]4[C@H]5[C@]2([C@H](C[C@H]6[C@H]([C@@]1(O3)O)O[C@H](C6=C)O)OC(=O)C)C(=O)O[C@H]5C[C@]4(C)O |
Kanonische SMILES |
CC1=CC23C4C5C2(C(CC6C(C1(O3)O)OC(C6=C)O)OC(=O)C)C(=O)OC5CC4(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


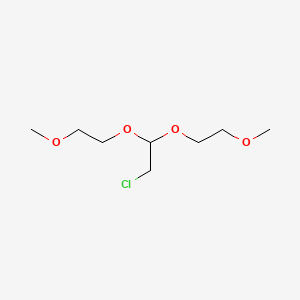
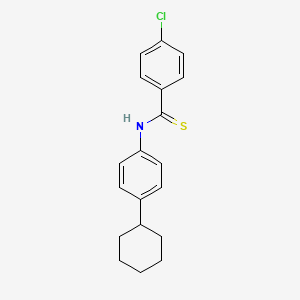
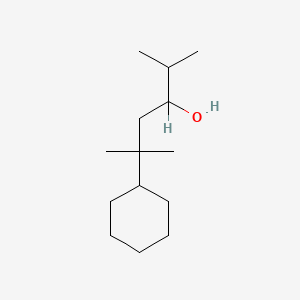
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
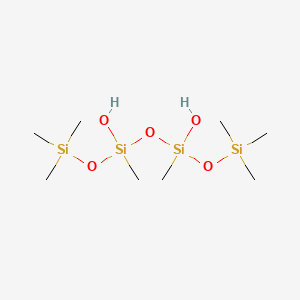
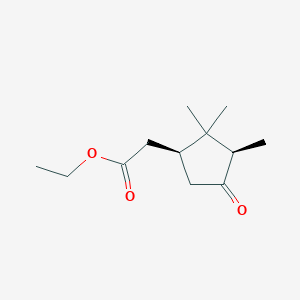

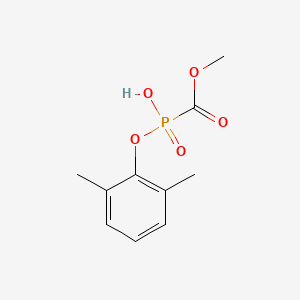
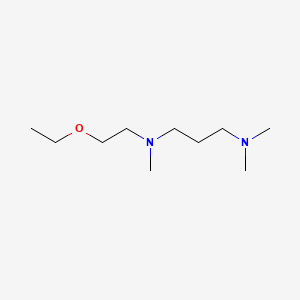

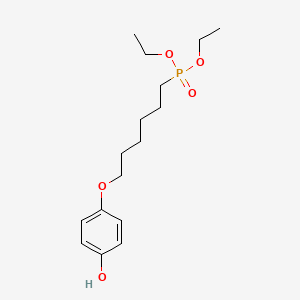
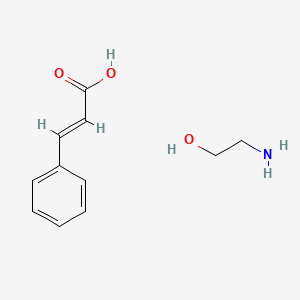

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
